5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine
Description
5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine (CAS: 321673-39-6) is a fused bicyclic heterocyclic compound characterized by a pyrrolo[1,2-a]azepine core with an epoxy bridge spanning positions 7 and 9a. Its molecular formula is C₁₀H₉NO, comprising ten carbon atoms, one oxygen atom, and one nitrogen atom arranged in a rigid polycyclic framework . The epoxy moiety introduces structural strain and polarity, influencing its reactivity and physicochemical properties.
Properties
CAS No. |
321673-39-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
11-oxa-5-azatricyclo[6.2.1.01,5]undeca-3,7,9-triene |
InChI |
InChI=1S/C9H9NO/c1-4-9-5-2-8(11-9)3-7-10(9)6-1/h1-3,5-6H,4,7H2 |
InChI Key |
GPTQMEXJQGQUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C13C=CC(=CC2)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.
Scientific Research Applications
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological targets and its potential as a bioactive molecule .
Medicine: Research into the medicinal properties of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine includes its potential use as a therapeutic agent. Its structural features may contribute to its activity against specific diseases .
Industry: In the industrial sector, the compound can be utilized in the development of new materials and chemical processes, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The epoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
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